3-Fluorophthalic anhydride
Overview
Description
3-Fluorophthalic anhydride is a chemical compound that has been utilized in various synthetic applications. It is an anhydride form where one of the hydrogen atoms in phthalic anhydride is replaced by a fluorine atom. This modification imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-fluorophthalic anhydride has been explored in several studies. For instance, the synthesis of 3'-fluorothalidomide involves enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as key reactions . Another study describes the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores, which could be related to the synthesis pathways of 3-fluorophthalic anhydride . Additionally, a scalable synthesis of 3-aminophthalic anhydride, which is structurally similar to 3-fluorophthalic anhydride, has been achieved through microwave-assisted synthesis .
Molecular Structure Analysis
The molecular structure of 3-fluorophthalic anhydride and its derivatives can be complex. For example, the coordination frameworks of lead(II) with 3-fluorophthalic acid have been studied, revealing diverse coordination modes and supramolecular architectures . These studies provide insights into the potential molecular geometries and binding patterns that 3-fluorophthalic anhydride might exhibit.
Chemical Reactions Analysis
3-Fluorophthalic anhydride is an activating agent in glycosylation reactions, as demonstrated by its use in direct one-pot glycosylation methods . This showcases its reactivity and potential to form various chemical bonds. Additionally, the reaction of fluorenylidene triphenylphosphorane with phthalic anhydrides, including derivatives similar to 3-fluorophthalic anhydride, results in the formation of lactones, indicating its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluorophthalic anhydride are influenced by the presence of the fluorine atom. The fluorine substituent can affect the acidity, reactivity, and overall stability of the molecule. For example, the use of 3-fluorophthalic anhydride in glycosylation reactions suggests that it has a lower tendency to form self-condensed esters compared to phthalic anhydride . The luminescence properties of its coordination compounds also indicate that the fluorine atom can impact the electronic properties of the molecule .
Scientific Research Applications
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Preparation of Substituted Benzamides
- Scientific Field: Organic Chemistry
- Application Summary: 3-Fluorophthalic anhydride may be used in the preparation of substituted benzamides . Benzamides are a class of compounds containing a benzamide moiety, which have potential neuroleptic activity .
- Method of Application: The specific experimental procedures would depend on the type of substituted benzamide being synthesized. Typically, this involves reacting 3-Fluorophthalic anhydride with the appropriate amine in the presence of a base .
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Synthesis of 8-Fluoro-10-Methyl-1,2-Benzanthracene
- Scientific Field: Organic Chemistry
- Application Summary: 3-Fluorophthalic anhydride may be employed as a starting reagent for the synthesis of 8-fluoro-10-methyl-1,2-benzanthracene .
- Method of Application: The specific experimental procedures would depend on the synthesis route chosen. Typically, this involves a series of reactions starting with 3-Fluorophthalic anhydride .
Safety And Hazards
3-Fluorophthalic anhydride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and wearing respiratory protection .
Future Directions
properties
IUPAC Name |
4-fluoro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAZKZLSDRAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215511 | |
Record name | 3-Fluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophthalic anhydride | |
CAS RN |
652-39-1 | |
Record name | 3-Fluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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